molecular formula C9H12N2O3 B2779639 N-(2-hydroxycyclobutyl)-5-methyl-1,2-oxazole-4-carboxamide CAS No. 2199835-49-7

N-(2-hydroxycyclobutyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No. B2779639
CAS RN: 2199835-49-7
M. Wt: 196.206
InChI Key: CKKOFFBUJMASEZ-UHFFFAOYSA-N
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Description

“N-(2-hydroxycyclobutyl)-5-methyl-1,2-oxazole-4-carboxamide” is a complex organic compound. It contains a cyclobutyl ring, which is a ring of four carbon atoms, and an oxazole ring, which is a five-membered ring containing two carbon atoms, one nitrogen atom, and one oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray diffraction, NMR, IR, and UV-Vis spectral techniques could be used to characterize its structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The oxazole ring, for instance, is a heterocycle that is involved in many biological processes and is a common motif in many pharmaceuticals . The cyclobutyl ring, due to its ring strain, can be reactive and may undergo ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended to be a pharmaceutical, for example, its mechanism of action would depend on how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols .

properties

IUPAC Name

N-(2-hydroxycyclobutyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-5-6(4-10-14-5)9(13)11-7-2-3-8(7)12/h4,7-8,12H,2-3H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKOFFBUJMASEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2CCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxycyclobutyl)-5-methyl-1,2-oxazole-4-carboxamide

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